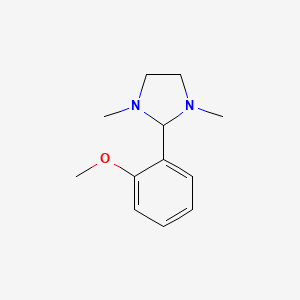
Magnesium dimethyl dicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium dimethyl dicarbonate: is a chemical compound that falls under the category of carbonic acid esters It is formed by the reaction of carbonic acid with methanol and magnesium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of carbonic acid, monomethyl ester, magnesium salt typically involves the reaction of carbonic acid with methanol in the presence of a magnesium source. One common method is to start with potassium bicarbonate (KHCO3) in a methanolic solution. The methylation of the salt occurs, and upon acidification, it transforms into the monomethyl ester of carbonic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale reactions using similar starting materials and conditions as those used in laboratory synthesis. The process would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium dimethyl dicarbonate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester into carbonic acid and methanol in the presence of water.
Oxidation and Reduction: These reactions can modify the ester group, although specific conditions and reagents for these reactions are less commonly documented.
Substitution Reactions: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester.
Oxidation and Reduction: Specific reagents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products: The major products formed from these reactions include carbonic acid, methanol, and various substituted esters depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, carbonic acid, monomethyl ester, magnesium salt is used as an intermediate in the synthesis of other compounds. It serves as a building block for more complex molecules and can be used in various organic synthesis reactions .
Biology and Medicine: While specific applications in biology and medicine are not extensively documented, esters of carbonic acid are generally of interest for their potential biological activity and use in drug development.
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials where ester functionalities are required .
Wirkmechanismus
The mechanism of action for carbonic acid, monomethyl ester, magnesium salt involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis, releasing carbonic acid and methanol, which can then participate in further chemical reactions. The magnesium ion may also play a role in stabilizing the compound and facilitating its reactivity .
Vergleich Mit ähnlichen Verbindungen
Carbonic acid, monoethyl ester: Similar to the monomethyl ester, this compound is formed by the reaction of carbonic acid with ethanol. It shares similar properties and reactivity but differs in the alkyl group attached to the ester.
Carbonic acid, dimethyl ester: This compound has two methyl groups attached to the ester, making it more hydrophobic and less reactive compared to the monomethyl ester.
Uniqueness: Magnesium dimethyl dicarbonate is unique due to the presence of the magnesium ion, which can influence its stability and reactivity. This makes it distinct from other carbonic acid esters that do not contain metal ions .
Eigenschaften
CAS-Nummer |
14171-36-9 |
|---|---|
Molekularformel |
C4H6MgO6 |
Molekulargewicht |
174.39 g/mol |
IUPAC-Name |
magnesium;methyl carbonate |
InChI |
InChI=1S/2C2H4O3.Mg/c2*1-5-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
InChI-Schlüssel |
CHKVEDLTACTUAS-UHFFFAOYSA-L |
Kanonische SMILES |
COC(=O)[O-].COC(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Benzyl 2-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B8790659.png)






